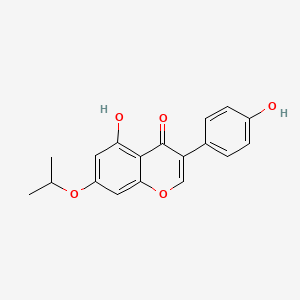

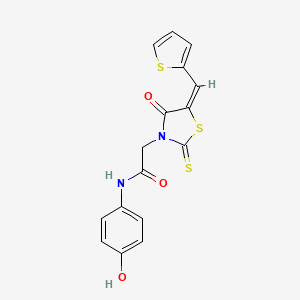

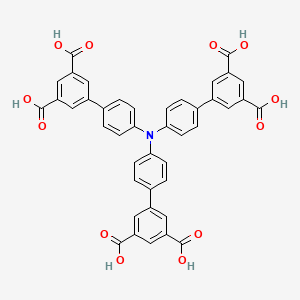

N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiophene-2-carboxamide moieties have been synthesized and studied for their biological effects and molecular structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with the formation of the thiophene-2-carboxamide core followed by various functionalization reactions. For instance, N-glycosyl-thiophene-2-carboxamides were synthesized and their effects on cell growth were studied, indicating the importance of the carbohydrate residue for biological activity . Similarly, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involved characterizing the compound using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such molecules .

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been extensively analyzed using X-ray crystallography and computational methods such as density functional theory (DFT) and Møller-Plesset (MP2) calculations. These studies reveal the preferred conformations of the molecules and the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structures . For example, the crystal structure of a pyrazole derivative showed stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of thiophene-2-carboxamide derivatives can be influenced by the substituents on the thiophene ring and the nature of the amide linkage. The presence of glycosyl groups, for instance, has been shown to affect the biological activity of these compounds, suggesting that modifications to the molecule can lead to significant changes in its chemical reactivity and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are closely related to their molecular structures. Factors such as the presence of methoxy groups, the type of amide linkage, and the overall conformation of the molecule can influence properties like solubility, stability, and the ability to form crystals. The crystallographic studies provide insights into the solid-state packing of these molecules, which is essential for understanding their physical properties .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Crystal Structure : The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. Its crystal structure was determined using single crystal X-ray diffraction studies, revealing its crystallization in the triclinic crystal system with specific unit cell parameters (Prabhuswamy et al., 2016).

Dearomatising Rearrangements : Thiophene-3-carboxamides with allyl or benzyl substituents at nitrogen underwent dearomatising cyclisation upon treatment with LDA, leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the compound's reactivity and potential for creating complex heterocyclic structures (Clayden et al., 2004).

Potential Applications

Antimicrobial Activity : A study on the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted their potential as antimicrobial agents. These compounds were synthesized through a series of reactions starting from 3-aminothiophene-2-caroxamide, indicating their relevance in developing new antimicrobial substances (Talupur et al., 2021).

Material Science : In the realm of material science, aromatic–aliphatic polyamides were synthesized from a novel monomer, demonstrating the utility of thiophene derivatives in creating materials with desirable thermal and physical properties. These polyamides showed excellent solubility in aprotic polar solvents and had high thermal stability, making them suitable for various applications in material science (Ubale et al., 2001).

Electrochromic Properties : Novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units were prepared, showcasing strong UV-vis absorption bands and photoluminescence spectra. These polymers exhibited excellent thermal stability and electrochromic properties, underscoring their potential use in electrochromic devices (Chang & Liou, 2008).

特性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-16-6-8-17(9-7-16)19-15-30-23(22(19)26-12-4-5-13-26)24(27)25-18-10-11-20(28-2)21(14-18)29-3/h4-15H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHBUYWUDHZBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)